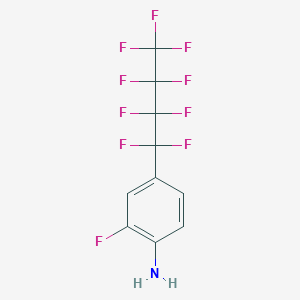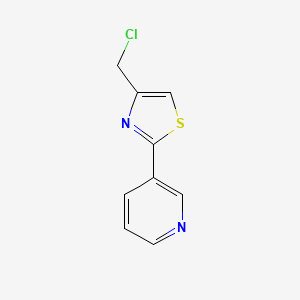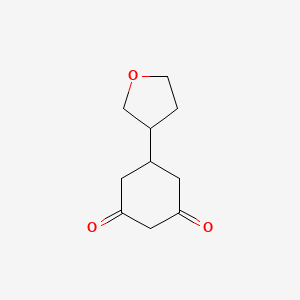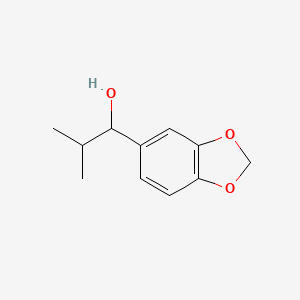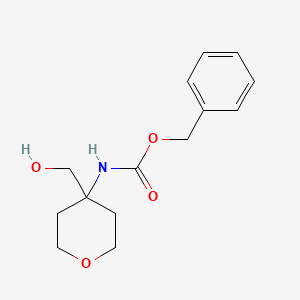
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring, a hydroxymethyl group, and a benzyl carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)tetrahydro-2H-pyran-4-yl)carbamate.
Reduction: Formation of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ylamine.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carbamate groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl(4-(methoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
- Benzyl(4-(ethoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
- Benzyl(4-(propoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
Uniqueness
Benzyl(4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
benzyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate |
InChI |
InChI=1S/C14H19NO4/c16-11-14(6-8-18-9-7-14)15-13(17)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,17) |
Clé InChI |
OAFIJNQSIIDRKB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CO)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


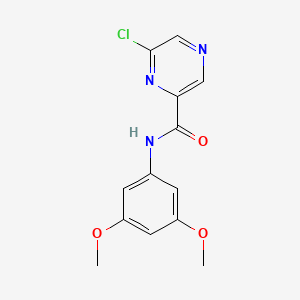
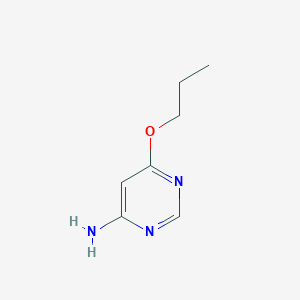
![Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B8665059.png)
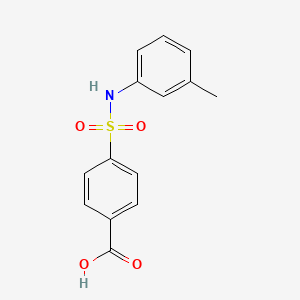

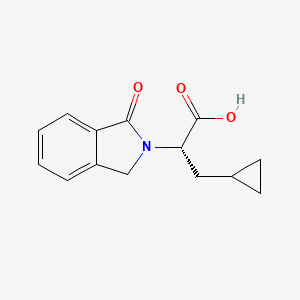

![1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8665105.png)


